molecular formula C15H13NOS B12494238 2-[(4-Methylphenoxy)methyl]-1,3-benzothiazole

2-[(4-Methylphenoxy)methyl]-1,3-benzothiazole

Cat. No.: B12494238
M. Wt: 255.3 g/mol
InChI Key: IMMFQOFYUPTRTG-UHFFFAOYSA-N
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Description

2-[(4-Methylphenoxy)methyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a benzothiazole ring substituted with a 4-methylphenoxy methyl group. Benzothiazoles are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenoxy)methyl]-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 4-methylphenoxy methyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenoxy)methyl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted benzothiazole derivatives .

Scientific Research Applications

2-[(4-Methylphenoxy)methyl]-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenoxy)methyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, resulting in antimicrobial effects. The exact molecular pathways involved can vary depending on the specific application and target organism .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methylphenoxy)methyl]benzoic acid
  • 2-[(4-Methylphenoxy)methyl]-1H-1,3-benzodiazole
  • 4-(2,4-Dichlorophenoxy)butyric acid

Uniqueness

2-[(4-Methylphenoxy)methyl]-1,3-benzothiazole is unique due to its specific substitution pattern and the presence of the benzothiazole ring. This structure imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C15H13NOS

Molecular Weight

255.3 g/mol

IUPAC Name

2-[(4-methylphenoxy)methyl]-1,3-benzothiazole

InChI

InChI=1S/C15H13NOS/c1-11-6-8-12(9-7-11)17-10-15-16-13-4-2-3-5-14(13)18-15/h2-9H,10H2,1H3

InChI Key

IMMFQOFYUPTRTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3S2

Origin of Product

United States

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